Home > Products > Screening Compounds P10387 > N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide - 897611-32-4

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide

Catalog Number: EVT-2523295
CAS Number: 897611-32-4
Molecular Formula: C22H29N3O5S
Molecular Weight: 447.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

WAY-100635 (N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide)

Compound Description: WAY-100635 is a potent and selective 5-HT1A receptor antagonist. It exhibits high affinity for the 5-HT1A receptor and has been widely used in research to investigate the role of this receptor in various physiological and pathological processes. []Relevance: WAY-100635 shares significant structural similarity with N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide. Both compounds contain a 4-(2-methoxyphenyl)piperazine moiety. This shared substructure suggests potential similarities in their binding interactions with certain biological targets.

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide

Compound Description: This compound is a piperazine derivative containing a pyridine ring and a 2-methoxyphenyl substituent. Its crystal structure has been characterized, revealing key conformational features and intermolecular interactions. []Relevance: Structurally, this compound closely resembles N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide by possessing the common 2-[4-(2-methoxyphenyl)piperazin-1-yl] fragment. Understanding the structural features of this related compound could provide insights into the conformational preferences and potential binding modes of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide.

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate

Compound Description: This compound is another piperazine derivative similar to the previous one, but with an amino group instead of an acetamide on the pyridine ring. Its crystal structure has also been determined, highlighting the importance of hydrogen bonding in its crystal packing. [] Relevance: Similar to the previous compound, this molecule shares the N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl} moiety with N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide. This shared structural feature suggests that these compounds might exhibit similar physicochemical properties and potentially interact with related biological targets.

TZB-30878 (3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one)

Compound Description: TZB-30878 is a novel compound exhibiting both 5-HT1A receptor agonist and 5-HT3 receptor antagonist effects. It has shown potential as a therapeutic agent for diarrhea-predominant irritable bowel syndrome (IBS). [] Relevance: TZB-30878 and N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide both belong to the piperazine derivative class of compounds. Despite differences in specific substituents, this shared chemical class suggests that these compounds might have overlapping pharmacological profiles or act on related biological pathways.

Cimbi-717 (3-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butyl}-1,3-dihydro-2H-indol-2-one)

Compound Description: Cimbi-717 is a selective 5-HT7 receptor ligand that has been radiolabeled and evaluated for PET imaging of cerebral 5-HT7 receptors. [] Relevance: Cimbi-717 and N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide both belong to the class of arylpiperazine derivatives. This shared structural feature, along with Cimbi-717's role as a neuroreceptor ligand, suggests that N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide might also possess affinity for similar neurotransmitter receptors or exhibit related pharmacological activities.

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

Compound Description: K-604 is a potent and aqueous-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1). []Relevance: While K-604 possesses additional structural complexity, it shares the core piperazin-1-yl)acetamide unit with N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide. This common structural motif might contribute to similar physicochemical properties or indicate potential overlap in their biological targets.

Sch.336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide)

Compound Description: Sch.336 is a novel triaryl bis-sulfone that acts as a selective inverse agonist at the human cannabinoid CB2 receptor (hCB2). []Relevance: Although Sch.336 differs significantly in overall structure from N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide, both compounds contain sulfonamide moieties. This shared functional group might confer similar chemical reactivity or contribute to interactions with specific biological targets.

Properties

CAS Number

897611-32-4

Product Name

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(2-methylphenoxy)acetamide

Molecular Formula

C22H29N3O5S

Molecular Weight

447.55

InChI

InChI=1S/C22H29N3O5S/c1-18-7-3-5-9-20(18)30-17-22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)19-8-4-6-10-21(19)29-2/h3-10H,11-17H2,1-2H3,(H,23,26)

InChI Key

HMCOKOMUOKRDAT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.